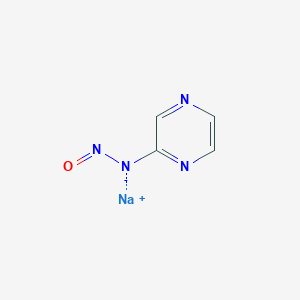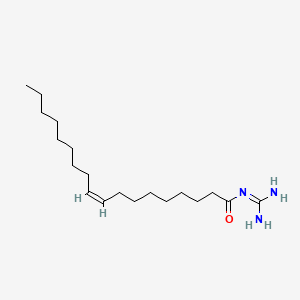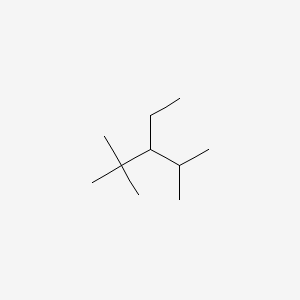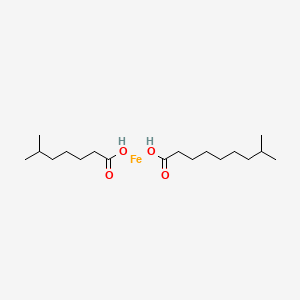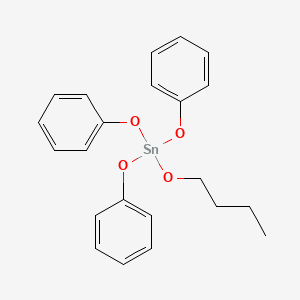
Bis(2-hydroxypropyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-Hydroxypropyl)ammonium Palmitat: ist eine chemische Verbindung mit der Summenformel C22H47NO4. Es ist eine Art quaternäres Ammoniumsalz, das für seine oberflächenaktiven Eigenschaften bekannt ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Bis(2-Hydroxypropyl)ammonium Palmitat beinhaltet typischerweise die Reaktion von Palmitinsäure mit 2-Hydroxypropylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess beinhaltet das Erhitzen der Reaktanten in Gegenwart eines Katalysators, üblicherweise in einem Temperaturbereich von 60-80 °C. Die Reaktion wird mit Techniken wie Dünnschichtchromatographie (TLC) überwacht, um die Vollständigkeit sicherzustellen.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von Bis(2-Hydroxypropyl)ammonium Palmitat unter Verwendung großer Reaktoren hochskaliert. Der Prozess beinhaltet die gleiche grundlegende Reaktion, ist jedoch für höhere Ausbeuten und Reinheit optimiert. Die Reaktanten werden in großen Mengen gemischt, und die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt. Das Produkt wird dann mit Techniken wie Destillation oder Kristallisation gereinigt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, usually at a temperature range of 60-80°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The reactants are mixed in large quantities, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Reaktionstypen: Bis(2-Hydroxypropyl)ammonium Palmitat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Für Substitutionsreaktionen werden verschiedene Reagenzien verwendet, darunter Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Bis(2-Hydroxypropyl)ammonium Palmitat wird in verschiedenen chemischen Reaktionen als Tensid eingesetzt. Es trägt zur Stabilisierung von Emulsionen bei und kann bei der Synthese anderer chemischer Verbindungen verwendet werden .
Biologie: In der biologischen Forschung wird diese Verbindung bei der Formulierung verschiedener biologischer Assays verwendet. Es unterstützt die Solubilisierung hydrophober Verbindungen und macht sie so für biologische Studien zugänglicher .
Medizin: Seine oberflächenaktiven Eigenschaften unterstützen die Formulierung von Arzneimittelträgern, die die Bioverfügbarkeit bestimmter Arzneimittel verbessern können .
Industrie: In industriellen Anwendungen wird Bis(2-Hydroxypropyl)ammonium Palmitat bei der Herstellung von Kosmetika und Körperpflegeprodukten verwendet. Es wirkt als Emulgator und trägt zur Stabilisierung von Formulierungen bei .
Wirkmechanismus
Der Wirkmechanismus von Bis(2-Hydroxypropyl)ammonium Palmitat basiert in erster Linie auf seinen oberflächenaktiven Eigenschaften. Es reduziert die Oberflächenspannung zwischen verschiedenen Phasen, wodurch eine bessere Vermischung und Stabilisierung von Emulsionen ermöglicht wird. Die Verbindung interagiert mit molekularen Zielstrukturen wie Zellmembranen und verbessert die Löslichkeit und Bioverfügbarkeit verschiedener Verbindungen .
Wirkmechanismus
The mechanism of action of bis(2-hydroxypropyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as cell membranes, enhancing the solubility and bioavailability of various compounds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Bis(2-Hydroxyethyl)ammonium Palmitat
- Tris(2-Hydroxyethyl)ammonium Palmitat
- Bis(2-Hydroxyethyl)ammonium Erucat
Vergleich: Bis(2-Hydroxypropyl)ammonium Palmitat ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die unterschiedliche oberflächenaktive Eigenschaften bietet. Im Vergleich zu Bis(2-Hydroxyethyl)ammonium Palmitat weist es eine leicht unterschiedliche hydrophile-lipophile Balance auf, wodurch es für bestimmte Anwendungen besser geeignet ist. Tris(2-Hydroxyethyl)ammonium Palmitat hat mehr Hydroxylgruppen, was seine Löslichkeit verbessern kann, aber auch seine Stabilität beeinflussen kann .
Eigenschaften
CAS-Nummer |
84473-69-8 |
|---|---|
Molekularformel |
C22H47NO4 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
hexadecanoic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C16H32O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(8)3-7-4-6(2)9/h2-15H2,1H3,(H,17,18);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
MAYNZVTZQFEHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
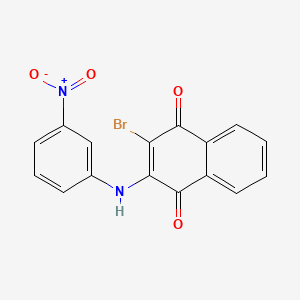
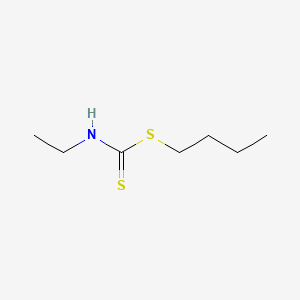
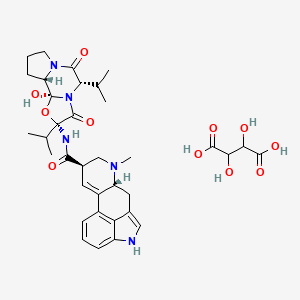
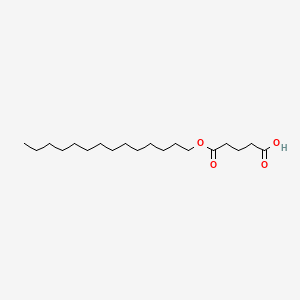

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
